DIETHYLTIN OXIDE
CAS No.: 3682-12-0
Cat. No.: VC3900749
Molecular Formula: C4H10OSn
Molecular Weight: 192.83 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3682-12-0 |
---|---|
Molecular Formula | C4H10OSn |
Molecular Weight | 192.83 g/mol |
IUPAC Name | diethyl(oxo)tin |
Standard InChI | InChI=1S/2C2H5.O.Sn/c2*1-2;;/h2*1H2,2H3;; |
Standard InChI Key | IPFQSQLWWRJUEI-UHFFFAOYSA-N |
SMILES | CC[Sn](=O)CC |
Canonical SMILES | CC[Sn](=O)CC |
Introduction
Chemical Structure and Molecular Characteristics
Diethyltin oxide belongs to the class of diorganotin oxides, which adopt polymeric structures in the solid state. The tin center in these compounds typically exhibits pentacoordinate geometry, forming interconnected Sn₂O₂ and Sn₄O₄ rings through bridging oxygen atoms . X-ray diffraction studies of analogous dibutyltin oxide reveal a skew-trapezoidal bipyramidal geometry, suggesting similar coordination for diethyltin oxide . Nuclear magnetic resonance (¹¹⁹Sn NMR) and Mössbauer spectroscopy confirm the presence of Sn–O–Sn linkages, with Sn–O bond distances ranging from 2.07–2.65 Å depending on the coordination environment .
Table 1: Fundamental Molecular Properties of Diethyltin Oxide
*Discrepancies in molecular weight arise from differences in polymeric vs. monomeric formulations.
Synthesis and Industrial Production
Diethyltin oxide is synthesized via hydrolysis of diethyltin dichloride (Et₂SnCl₂) under alkaline conditions. A typical procedure involves dropwise addition of sodium hydroxide (NaOH) to an aqueous solution of Et₂SnCl₂, maintaining pH 10.5 to precipitate the product . The reaction proceeds as:
Post-synthesis, the solid is filtered, washed with water and diethyl ether, and dried under vacuum over phosphorus pentoxide . Industrial-scale production optimizes yield by controlling stoichiometry and reaction temperature (150–250°C), as higher temperatures accelerate decomposition .
Physicochemical Properties
Thermal Stability
Diethyltin oxide decomposes above 350°C without melting, releasing acrid smoke and tin oxides . Thermogravimetric analysis (TGA) shows mass loss commencing at 300°C, correlating with Sn–C bond cleavage and oxidative degradation .
Solubility and Reactivity
The compound is insoluble in water and most organic solvents but dissolves in dilute hydrochloric acid and carboxylic acids (e.g., acetic acid) via formation of tin carboxylates . Its Lewis acidity enables catalysis of transesterification and esterification reactions, particularly in polyol systems .
Table 2: Reactivity Profile
Reaction Type | Conditions | Product |
---|---|---|
Transesterification | 180–250°C, inert atmosphere | Polyesters |
Hydrolysis | Aqueous HCl | Et₂SnCl₂ + H₂O |
Carboxylation | RCOOH, 80–120°C | Et₂Sn(O₂CR)₂ |
Industrial and Synthetic Applications
Polymer Chemistry
Diethyltin oxide accelerates polyesterification reactions, particularly with secondary alcohols and vicinal diols. In one patent, its use increased the inherent viscosity of polyesters by 50% compared to dibutyltin oxide, attributed to enhanced catalytic activity at Sn centers . For example, reacting trimethylolpropane with isophthalic acid at 230°C in the presence of 0.05 wt.% diethyltin oxide yielded polyesters with acid numbers <10 within four hours .
Regioselective Functionalization
The compound facilitates regioselective acylation and alkylation of polyols. In carbohydrate chemistry, it directs esterification to primary hydroxyl groups, as demonstrated in the synthesis of 6-O-acylsucrose derivatives . This selectivity arises from the formation of cyclic stannylene acetals, which shield specific hydroxyl sites from reaction .
Coatings and Stabilizers
Though less common than dibutyltin oxide, diethyltin oxide serves as a crosslinking catalyst in water-based polyurethane coatings and silicone resins . Its low solubility ensures minimal leaching during high-temperature curing (150–280°C), critical for automotive electrodeposition primers .
Hazard Class | Code | Signal Word |
---|---|---|
Acute Toxicity (Oral) | H301 | Danger |
Skin Irritation | H315 | Danger |
Eye Damage | H319 | Danger |
Respiratory Irritation | H335 | Warning |
Recent Research Advances
Antifungal Agents
A 2024 study explored diethyltin carboxylates as antifungal agents, with [(Et₂Sn)₂(O₂CC₆H₃O₂)₂] showing MIC values of 8 µg/mL against Candida albicans . The mechanism involves disruption of fungal cell membranes via lipophilic tin-carboxylate interactions .
Green Chemistry Applications
Researchers have immobilized diethyltin oxide on mesoporous silica (SBA-15) to create a recyclable catalyst for biodiesel production. The hybrid material achieved 92% FAME yield from waste cooking oil at 180°C, maintaining activity over five cycles .
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